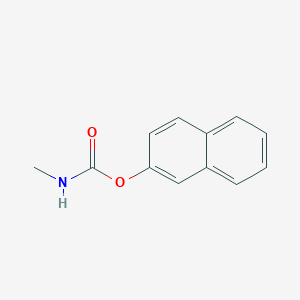

2-Naphthyl methylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry Research

2-Naphthyl methylcarbamate is a member of the carbamate family of organic compounds, which are esters of carbamic acid. who.int The core structure of a carbamate features a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is of significant interest in various fields of chemical research, including medicinal chemistry and materials science. acs.org Carbamates are recognized for their role as key structural motifs in many bioactive molecules. nih.gov The carbamate linkage can influence the conformational properties of a molecule and participate in hydrogen bonding, which is crucial for molecular recognition and biological activity. nih.gov

Within the broader class of carbamates, aryl carbamates, where the carbamate oxygen is attached to an aromatic ring, are a significant subclass. Naphthyl carbamates, which contain a naphthalene (B1677914) ring system, represent a specific area of interest within aryl carbamate research. The naphthalene moiety, being a larger and more complex aromatic system than a simple phenyl ring, can lead to unique physicochemical and biological properties. solubilityofthings.com

The position of the carbamate group on the naphthalene ring gives rise to isomers with potentially different properties. The two main isomers are 1-naphthyl methylcarbamate, widely known as the insecticide Carbaryl (B1668338), and the subject of this article, this compound. nih.govnih.gov While Carbaryl has been extensively studied due to its widespread commercial use, this compound has received comparatively less attention in the scientific literature. acs.orgnih.gov However, its structural relationship to Carbaryl makes it a relevant compound for comparative studies and for understanding structure-activity relationships within the naphthyl carbamate class. Research on this compound often appears in the context of broader studies on carbamate synthesis, reactivity, and analytical methodology. oup.com

Historical Trajectories of Research on Naphthyl Carbamates (Focusing on Chemical Aspects)

The history of research on naphthyl carbamates is intrinsically linked to the development of carbamate insecticides in the mid-20th century. The discovery of the insecticidal properties of physostigmine, a natural carbamate, spurred the synthesis and investigation of a vast number of synthetic analogues. ukzn.ac.za This research culminated in the introduction of 1-naphthyl methylcarbamate (Carbaryl) in 1958, which became a commercially successful broad-spectrum insecticide. researchgate.net

The primary methods for synthesizing naphthyl carbamates have historically involved the reaction of a naphthol with an isocyanate or a carbamoyl (B1232498) chloride. For instance, Carbaryl can be produced by reacting 1-naphthol (B170400) with methyl isocyanate. researchgate.net Similar methodologies can be applied to the synthesis of this compound from 2-naphthol (B1666908).

Much of the early chemical research on naphthyl carbamates was driven by the need to understand their stability, metabolism, and environmental fate, largely focusing on the 1-naphthyl isomer due to its agricultural importance. orst.edu Studies investigated the hydrolysis of Carbaryl to 1-naphthol under various conditions. orst.edu

In more recent decades, research on naphthyl carbamates has expanded beyond their insecticidal applications. For example, they have been used as model compounds in the development of new synthetic methodologies, such as multicomponent reactions for the efficient construction of complex molecules. mdpi.com Additionally, naphthyl carbamates have been utilized in studies on directed metalation reactions, where the carbamate group can direct the regioselective functionalization of the aromatic ring. acs.org The development of advanced analytical techniques, such as chromatography and mass spectrometry, has also played a crucial role in the ability to separate, identify, and characterize naphthyl carbamate isomers and their metabolites. oup.com While the body of research on this compound remains smaller than that of its 1-isomer, it continues to be a subject of interest in academic studies exploring the fundamental chemistry and potential applications of carbamates.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H11NO2 | nih.gov |

| Molecular Weight | 201.22 g/mol | nih.gov |

| IUPAC Name | naphthalen-2-yl N-methylcarbamate | nih.gov |

| CAS Number | 4089-04-7 | nih.gov |

| Physical State | Solid | |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

4089-04-7 |

|---|---|

Formule moléculaire |

C12H11NO2 |

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

naphthalen-2-yl N-methylcarbamate |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14) |

Clé InChI |

RLEPUHXXMVRJDI-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC2=CC=CC=C2C=C1 |

SMILES canonique |

CNC(=O)OC1=CC2=CC=CC=C2C=C1 |

Autres numéros CAS |

4089-04-7 |

Synonymes |

2-naphthyl methylcarbamate |

Origine du produit |

United States |

Synthetic Pathways and Derivatization of 2 Naphthyl Methylcarbamate

Direct Synthesis Methodologies

The direct formation of the carbamate (B1207046) linkage on the 2-naphthol (B1666908) backbone represents the most straightforward approach to synthesizing 2-Naphthyl methylcarbamate.

The primary method for synthesizing this compound involves the direct reaction of 2-naphthol (also known as β-naphthol) with methyl isocyanate. acs.org This reaction is analogous to the industrial production of its isomer, carbaryl (B1668338) (1-naphthyl N-methylcarbamate), where 1-naphthol (B170400) is the starting precursor. iosrjournals.org In this process, the hydroxyl group of 2-naphthol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in methyl isocyanate. pearson.com This nucleophilic addition results in the formation of the N-methylcarbamate ester linkage. The reaction can be performed in a suitable solvent mixture, such as ether-acetone. acs.org The product, 2-naphthyl-N-methylcarbamate, can be isolated from the reaction mixture, with reported melting points for the crude product in the range of 124-126°C. acs.org

To enhance the efficiency of the reaction between 2-naphthol and methyl isocyanate, catalytic methods are often employed. The nucleophilicity of the naphthol's hydroxyl group can be a limiting factor, and catalysts serve to increase its reactivity. Basic catalysts, such as triethylamine, are used to deprotonate the weakly nucleophilic 2-naphthol, converting it into the more potent naphthoate anion. acs.org This anion then more readily attacks the methyl isocyanate. acs.org

Broader catalytic strategies for the synthesis of aryl carbamates are also applicable. These include methods that avoid the direct use of highly toxic isocyanates by generating them in situ. Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol (like the naphthol) provides a route to aryl carbamates. mit.edu Similarly, copper-catalyzed methods have been developed for the coupling of aryl halides with potassium cyanate in the presence of alcohols to afford aryl carbamates. researchgate.net Other approaches involve the reductive carbonylation of aromatic nitro compounds in the presence of catalysts to form N-aryl carbamates. google.com

Reaction of 2-Naphthol with Methyl Isocyanate

Multicomponent Reaction Strategies for Naphthyl Carbamates

Multicomponent reactions (MCRs) offer a highly efficient pathway to synthesize complex molecules in a single step, avoiding the isolation of intermediates. Such strategies are prominently used to create derivatives of naphthyl carbamates.

A well-established MCR for producing naphthyl carbamate derivatives is the one-pot, three-component condensation of 2-naphthol, an aldehyde (typically aromatic), and a carbamate, such as methyl carbamate. researchgate.net This reaction does not yield this compound itself, but rather its 1-substituted derivatives, known as 1-carbamatoalkyl-2-naphthols. researchgate.net The generally accepted mechanism proposes that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and 2-naphthol to form an ortho-quinone methide (o-QM) intermediate. This highly reactive intermediate is then trapped by the nucleophilic carbamate to form the final product. researchgate.net

The success of the three-component synthesis of 1-carbamatoalkyl-2-naphthols heavily relies on the choice of catalyst. A wide variety of catalytic systems have been developed to promote this transformation under different conditions, often with a focus on efficiency, mild reaction conditions, and catalyst reusability. These catalysts are typically Lewis or Brønsted acids that can activate the aldehyde component.

Several effective catalysts have been reported, including:

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) : Efficiently catalyzes the reaction under solvent-free conditions. researchgate.net

Copper(II) Chloride (CuCl₂·2H₂O) : Acts as an inexpensive and efficient Lewis acid catalyst, promoting the reaction under solvent-free thermal conditions. researchgate.net It has been shown to be superior to other conventional Lewis acids like AlCl₃ and ZnCl₂ for this transformation. researchgate.net

P₂O₅/SiO₂ : A solid-supported acid catalyst that enables rapid synthesis in high yields under solvent-free conditions at 90°C. nih.gov

Propylphosphonic Anhydride (B1165640) (T3P®) : Used as a dehydrating additive, it promotes the formation of 1-carbamatoalkyl 2-naphthols in good to excellent yields. uc.pt

The following table summarizes the performance of various catalytic systems in the synthesis of 1-carbamatoalkyl-2-naphthols.

| Catalyst | Aldehyde Example | Carbamate | Conditions | Yield (%) | Reference |

| CuCl₂·2H₂O | 2-Nitrobenzaldehyde | Methyl carbamate | 1 mol%, 90°C, Solvent-free | 94 | researchgate.net |

| Copper benzenesulfonate | Benzaldehyde | Methyl carbamate | 2 mol%, 100°C, Solvent-free | 91 | scispace.com |

| Ce(SO₄)₂·4H₂O | 4-Chlorobenzaldehyde | Methyl carbamate | 7 mol%, 90°C, Solvent-free | 96 | google.com |

| P₂O₅/SiO₂ | 4-Chlorobenzaldehyde | Methyl carbamate | 0.05 g, 90°C, Solvent-free | 96 | nih.gov |

| T3P® | 3-Fluorobenzaldehyde | Methyl carbamate | Toluene (B28343), 80°C | 89 | uc.pt |

Condensation Reactions Involving 2-Naphthol, Aldehydes, and Carbamates

Derivatization and Analog Preparation

This compound and its related structures serve as scaffolds for the preparation of various analogs. Derivatization can occur at several positions on the molecule.

A straightforward method for creating analogs is to vary the reactants in the direct synthesis. For example, using ethyl isocyanate instead of methyl isocyanate in the reaction with 2-naphthol yields the corresponding 2-naphthyl-N-ethylcarbamate. acs.org

The multicomponent reactions described in section 2.2 are themselves a powerful tool for derivatization, creating a large library of 1-carbamatoalkyl-2-naphthol analogs by simply changing the aldehyde component. researchgate.net These derivatives can be further transformed; for instance, they can undergo intramolecular acylation at high temperatures to produce naphthoxazinone derivatives. uc.pt

Furthermore, the naphthyl ring itself can be functionalized. The O-carbamate group can act as a directing group for metallation, allowing for the introduction of substituents at specific positions. nih.gov For example, a naphthyl O-carbamate was shown to undergo bromination and iodination to yield halogenated derivatives. nih.gov This demonstrates a pathway for creating analogs with modified aromatic cores.

Synthesis of Carbamatoalkyl Naphthols

The synthesis of 1-carbamatoalkyl 2-naphthols, which are significant intermediates for biologically active compounds, is commonly achieved through a one-pot, three-component condensation reaction. mdpi.comheteroletters.org This reaction involves β-naphthol, an aldehyde (typically an aromatic aldehyde), and a carbamate, such as methyl carbamate or benzyl (B1604629) carbamate. heteroletters.orgniscpr.res.in The process is a type of multicomponent reaction (MCR), valued for its efficiency in rapidly generating complex molecules from simple starting materials in a single operational step. mdpi.com

The reaction mechanism is proposed to proceed via the initial formation of a highly reactive ortho-quinone methide (o-QM) intermediate. heteroletters.orgniscpr.res.in This intermediate is generated from the condensation of β-naphthol with an aldehyde, facilitated by a catalyst. Subsequently, a Michael addition of the carbamate's amino group to the o-QM intermediate yields the final 1-carbamatoalkyl 2-naphthol product. heteroletters.org

A variety of catalysts have been investigated to promote this condensation, often under solvent-free conditions to enhance the environmental friendliness of the synthesis. heteroletters.orgfigshare.com Research has focused on optimizing reaction conditions, including temperature and the amount of catalyst, to achieve high yields in short reaction times. heteroletters.orgniscpr.res.in For instance, using cerium (IV) sulfate (B86663) tetrahydrate as a catalyst at 90°C under solvent-free conditions has proven effective. heteroletters.org Similarly, copper chloride has been used efficiently at just 1 mol% to catalyze the reaction. niscpr.res.in Aromatic aldehydes substituted with electron-withdrawing groups tend to produce high yields, while those with electron-donating groups result in only trace amounts of the product. niscpr.res.in

A general procedure involves stirring a mixture of 2-naphthol, a carbamate, and an aromatic aldehyde in the presence of a catalyst. mdpi.comniscpr.res.in For example, using propylphosphonic anhydride (T3P®) as a dehydrating additive and catalyst, the reaction mixture is stirred in a solvent like toluene at 80°C for about 30 minutes. mdpi.com

Table 1: Catalytic Synthesis of Carbamatoalkyl Naphthols via Three-Component Reaction

| Catalyst | Aldehyde | Carbamate | Conditions | Yield (%) | Reference |

| Ce(SO₄)₂·4H₂O (7 mol%) | 4-Chlorobenzaldehyde | Methyl carbamate | 90°C, Solvent-free | 96 | heteroletters.org |

| CuCl₂·2H₂O (1 mol%) | 2-Nitrobenzaldehyde | Methyl carbamate | 100°C, Solvent-free | 96 | niscpr.res.in |

| Propylphosphonic anhydride (T3P®) | 4-Nitrobenzaldehyde | Methyl carbamate | 80°C, Toluene | 96 | mdpi.com |

| P₂O₅/SiO₂ | 4-Chlorobenzaldehyde | Methyl carbamate | 80°C, Solvent-free | 95 | figshare.com |

| Propylphosphonic anhydride (T3P®) | Benzaldehyde | Methyl carbamate | 80°C, Toluene | 94 | mdpi.com |

| CuCl₂·2H₂O (1 mol%) | 4-Chlorobenzaldehyde | Ethyl carbamate | 100°C, Solvent-free | 95 | niscpr.res.in |

| CuCl₂·2H₂O (1 mol%) | 2-Chlorobenzaldehyde | Benzyl carbamate | 100°C, Solvent-free | 94 | niscpr.res.in |

Sequential One-Pot Protocols for Related Naphthoxazinone Structures

A notable example utilizes propylphosphonic anhydride (T3P®) as a dehydrating agent for both stages of the process. mdpi.comresearchgate.net The first step is the Betti-type three-component reaction between 2-naphthol, an aromatic aldehyde, and methyl carbamate to produce the 1-carbamatoalkyl 2-naphthol intermediate in good to excellent yields. mdpi.comresearchgate.net

Following the successful formation of the intermediate, the reaction conditions are altered to induce intramolecular acylation and subsequent ring closure to form the naphthoxazinone structure. mdpi.com This is typically achieved by increasing the reaction temperature. The T3P® additive continues to play a crucial role in this cyclization step. mdpi.comresearchgate.net The optimization of this two-step, one-pot sequence involves a sequential increase in temperature, which has been found to be the optimal procedure for the multistep cascade. mdpi.com For instance, after an initial reaction period at a lower temperature (e.g., 80°C) to form the intermediate, the temperature is raised significantly to facilitate the cyclization, resulting in the desired naphthoxazinone derivatives in moderate yields. mdpi.com

Table 2: One-Pot Synthesis of Naphthoxazinone Derivatives

| Starting Aldehyde | Intermediate Formed | Cyclization Conditions | Final Product | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Methyl ((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)carbamate | T3P®, 110°C, 24h | 2-(4-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e] heteroletters.orgCurrent time information in Bangalore, IN.oxazin-1-one | 51 | mdpi.com |

| 4-Chlorobenzaldehyde | Methyl ((4-chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)carbamate | T3P®, 110°C, 24h | 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e] heteroletters.orgCurrent time information in Bangalore, IN.oxazin-1-one | 45 | mdpi.com |

| 4-Fluorobenzaldehyde | Methyl ((4-fluorophenyl)(2-hydroxynaphthalen-1-yl)methyl)carbamate | T3P®, 110°C, 24h | 2-(4-Fluorophenyl)-2,3-dihydro-1H-naphtho[1,2-e] heteroletters.orgCurrent time information in Bangalore, IN.oxazin-1-one | 42 | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Naphthyl Methylcarbamate

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. For 2-Naphthyl methylcarbamate, the IR spectrum is characterized by several key absorption bands that confirm its structure.

Studies have identified characteristic vibrational frequencies for carbamates. The carbonyl (C=O) stretching vibration is a prominent feature and its position can be influenced by hydrogen bonding. In the solid state, the C=O absorption for N-H containing carbamates is observed at a lower frequency compared to the liquid phase, a shift of approximately 35 cm⁻¹ to higher frequencies is seen upon dissolution, which is attributed to the disruption of intermolecular hydrogen bonding. nih.gov

In a study using vibrational sum frequency generation (vSFG) spectroscopy to investigate the orientation of carbaryl (B1668338) (a common name for this compound) on a silica (B1680970) surface, two distinct peaks were observed in the C=O stretching region at 1699 cm⁻¹ and 1728 cm⁻¹. The red-shifted peak at 1699 cm⁻¹ is attributed to the carbonyl group involved in hydrogen bonding, while the higher frequency peak at 1728 cm⁻¹ is assigned to a "free" carbonyl group not engaged in such interactions. nsf.gov The aromatic C-H stretching vibration is observed around 3055 cm⁻¹. nsf.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) (vSFG on Silica) nsf.gov | General Frequency Range (cm⁻¹) nih.gov |

|---|---|---|---|

| N-H | Stretching | - | 3500-3300 |

| Aromatic C-H | Stretching | ~3055 | 3100-3000 |

| Carbonyl (C=O) | Stretching (H-bonded) | 1699 | 1730-1680 |

| Carbonyl (C=O) | Stretching (Free) | 1728 | - |

| C-O-C | Asymmetric Stretching | - | 1250-1200 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

In this analogue, the methyl protons of the carbamate (B1207046) group (CH₃) appear as a singlet at approximately 3.56 ppm. The aromatic protons of the naphthalene (B1677914) ring system are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the ring. mdpi.com

The ¹³C NMR spectrum of the analogue shows the methyl carbon of the carbamate at around 51.8 ppm. The carbonyl carbon of the carbamate group is expected to appear significantly downfield, in the range of 150-160 ppm. The carbons of the naphthalene ring would be observed in the aromatic region, generally between 110 and 155 ppm. mdpi.com

Table 2: Expected NMR Data for this compound based on a Structural Analogue

| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ (methyl carbamate) | ~3.6 | ~52 |

| Aromatic Protons (naphthalene) | 7.0 - 9.0 | 110 - 155 |

| C=O (carbamate) | - | 150 - 160 |

Data is inferred from the analysis of methyl ((2-hydroxynaphthalen-1-yl)(thiazol-4-yl)methyl)carbamate. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. The nominal mass of this compound is 201 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass, with the protonated molecule [M+H]⁺ observed at an m/z of 202.0865. researchgate.net

The fragmentation pattern of this compound under mass spectrometric conditions provides significant structural information. A common fragmentation pathway involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov Another significant fragmentation pathway is the cleavage of the ester bond, leading to the formation of a naphthoxy radical and a methylcarbamoyl cation or vice versa.

In a study using liquid chromatography-mass spectrometry (LC-MS/MS), the fragmentation of carbaryl was investigated. The precursor ion was subjected to collision-induced dissociation to generate a product ion spectrum, which is used for structural confirmation and quantification. recentscientific.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Nominal Mass) | m/z (Accurate Mass) researchgate.net | Notes |

|---|---|---|---|

| [M]⁺ | 201 | - | Molecular Ion |

| [M+H]⁺ | 202 | 202.0865 | Protonated Molecule |

| [M-CH₃NCO]⁺ | 144 | - | Loss of methyl isocyanate |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its aromatic naphthalene ring system.

In aqueous solution, the UV absorption spectrum of carbaryl shows a maximum absorption band at approximately 278 nm. researchgate.net Another study reports a maximum at 270 nm. wpmucdn.com When deposited on a kaolin (B608303) surface, a slight bathochromic (red) shift of about 10 nm is observed, with the absorption maximum appearing around 290 nm. mdpi.com This shift is likely due to interactions between the carbaryl molecules and the solid support. mdpi.com

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent/Medium | λmax (nm) | Reference |

|---|---|---|

| Seawater | Slightly overlaps sunlight region (>290 nm) | researchgate.net |

| Water | 278 | researchgate.net |

| Water | 270 | wpmucdn.com |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. A study investigated the radical oxidation of carbaryl using ESR spectroscopy. nih.gov

The research demonstrated that carbamates, including carbaryl, can react directly with various radical species, leading to their own oxidation into radical forms. This suggests that carbamates can participate in radical chain reactions. The study utilized ESR to monitor the reactions of carbaryl with stable radicals like DPPH• and galvinoxyl, as well as with radicals generated from humic acids. nih.govacs.org The findings indicate that the presence of radicals in the environment can play a role in the natural degradation pathways of carbamates. nih.gov While this confirms the utility of ESR in studying the reactivity of this compound, specific ESR spectral parameters for the resulting carbaryl radical were not detailed in the provided sources.

X-ray Diffraction Studies

Despite a thorough search of the available literature, no specific X-ray diffraction data or crystal structure for this compound could be located. However, crystallographic data for a closely related compound, methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate, has been reported. researchgate.net This analogue crystallizes in the monoclinic space group P2/c. While not directly applicable to this compound, the crystal structure of this similar molecule provides a model for the potential solid-state conformation and intermolecular interactions, such as hydrogen bonding, that might be expected. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbaryl |

| Methyl ((2-hydroxynaphthalen-1-yl)(thiazol-4-yl)methyl)carbamate |

| Methyl isocyanate |

| Naphthoxy radical |

| Methylcarbamoyl cation |

| DPPH• |

| Galvinoxyl |

| Humic acids |

Chemical Reactivity and Transformation Mechanisms of 2 Naphthyl Methylcarbamate

Hydrolytic Degradation Pathways

The hydrolysis of 2-naphthyl methylcarbamate is significantly influenced by the pH of the aqueous medium. inchem.orgepa.gov The degradation rate is slow under acidic conditions but accelerates as the pH becomes neutral and alkaline. inchem.orgepa.gov

Acidic Conditions (pH < 7): In acidic water, this compound is relatively stable. inchem.orgorst.edu For instance, at a pH of 5, the hydrolysis half-life has been reported to be as long as 1500 to 1600 days. orst.eduymparisto.fi At pH 6, the half-life is approximately 4.4 months. epa.gov

Neutral Conditions (pH 7): At a neutral pH, the rate of hydrolysis increases noticeably. inchem.org Reported half-lives at pH 7 range from 10 to 16 days. inchem.orgwho.int Other studies have reported half-lives of 12.1 days and 13 days at this pH. epa.govorst.edu

Alkaline Conditions (pH > 7): The hydrolysis becomes much more rapid in alkaline environments. inchem.org At pH 8, the half-life is significantly reduced, with reported values between 1.3 and 1.9 days. inchem.orgwho.int At pH 9, the compound degrades very quickly, with a half-life of about 3.2 hours. orst.edufao.org The reaction is so fast at high base concentrations that the release of 1-naphthol (B170400) can be difficult to measure using conventional methods. inchem.org

The rate of hydrolysis is also dependent on temperature, with an increase in temperature leading to a faster reaction velocity. inchem.orgepa.gov For example, one study found that the hydrolysis rate at pH 8 increased 2.9 times when the temperature was raised from 13°C to 23°C. epa.gov

Interactive Data Table: Hydrolysis Half-life of this compound at Various pH Levels

| pH | Half-life | Temperature (°C) | Reference(s) |

| 5 | 1500-1600 days | 25, 27 | epa.govorst.eduymparisto.fi |

| 6 | 4.4 months | 27 | epa.gov |

| 7 | 10-16 days | 25 | inchem.orgwho.intfao.org |

| 8 | 1.3-1.9 days | 25 | inchem.orgwho.int |

| 9 | 3.2 hours | 25, 27 | epa.govorst.edufao.org |

The hydrolysis of this compound primarily proceeds through a base-catalyzed mechanism, particularly under neutral and alkaline conditions. inchem.orgclemson.edu This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate (B1207046) group. researchgate.net

For N-monosubstituted carbamates like this compound, the process is believed to occur via an elimination-addition mechanism (E1cB). nih.govrsc.org This mechanism involves the deprotonation of the nitrogen atom to form a carbamate anion, which then undergoes an elimination reaction to produce an isocyanate intermediate and the corresponding alkoxide (or phenoxide). nih.govrsc.org The unstable isocyanate then rapidly reacts with water to form a carbamic acid, which in turn decomposes to yield methylamine (B109427) and carbon dioxide. inchem.orgnih.gov The primary and major degradation product formed through this hydrolytic cleavage is 1-naphthol. inchem.orgfao.orgnih.gov

In contrast, for N,N-disubstituted carbamates, the hydrolysis mechanism is typically a direct bimolecular acyl-oxygen cleavage (BAC2), where a tetrahedral intermediate is formed. clemson.edursc.org The presence of a hydrogen atom on the nitrogen in this compound facilitates the E1cB pathway, which generally leads to a faster rate of hydrolysis compared to the BAC2 mechanism. clemson.edu

pH-Dependent Hydrolysis Kinetics

Photochemical Transformation

This compound can absorb solar radiation, leading to its direct photochemical degradation in aqueous environments. inchem.orgwho.int The rate of direct photolysis is influenced by factors such as light intensity, which varies with season and latitude, and the presence of oxygen. inchem.orgepa.gov

The direct photolysis half-life of the compound in distilled water under sunlight has been reported to be 6.6 days. inchem.org Under June midday sunlight at a pH of 5.5, a half-life of 45 hours was observed. inchem.orgepa.gov Calculated half-lives near the surface of a clear water body vary seasonally and with latitude, ranging from approximately 46-52 hours in the summer to 103-200 hours in the winter at latitudes of 30-40°N. epa.govymparisto.fi Photolysis is reportedly slowed by the presence of oxygen. epa.govepa.gov

The primary photochemical process appears to be the cleavage of the ester bond, leading to the formation of 1-naphthol. inchem.orgmdpi.com However, other transformations can also occur, resulting in products that retain the carbamate group, indicating that irradiation can cause changes at other positions in the molecule. inchem.org The quantum yield for the disappearance of this compound at the surface of kaolin (B608303), a soil model, was found to be 2.4 × 10⁻³, which is about ten times higher than in aqueous solutions. mdpi.com

In natural waters, the photodegradation of this compound can be accelerated by the presence of natural photosensitizers. csbsju.eduacs.org These substances absorb light and transfer the energy to the pesticide or generate reactive oxygen species (ROS) that can degrade it. Key sensitizers in aquatic environments include dissolved natural organic matter (NOM), such as humic acids, and nitrate (B79036) ions. csbsju.eduacs.orgnii.ac.jp

Nitrate Ions: At high concentrations, often resulting from agricultural runoff, nitrate ions can photochemically produce hydroxyl radicals (HO•). csbsju.eduacs.org These highly reactive radicals can then attack and degrade the this compound molecule. csbsju.eduacs.org Studies have shown that indirect photolysis mediated by hydroxyl radicals is a significant degradation pathway in river water. nii.ac.jp

Dissolved Natural Organic Matter (NOM): NOM can act as a photosensitizer through several mechanisms. It can produce hydroxyl radicals, directly transfer energy from its excited triplet state to the pesticide, or generate other unidentified transient reactive species. csbsju.eduacs.org Paradoxically, while NOM can promote photodegradation, it can also act as a scavenger for hydroxyl radicals, potentially reducing the degradation rate. csbsju.eduacs.org

The contribution of different ROS to the degradation has been quantified in river water, with hydroxyl radicals (•OH) accounting for a significant portion (62%) of the degradation, followed by singlet oxygen (¹O₂) (30%), while direct photolysis contributed a smaller fraction (7.1%). nii.ac.jp

The photochemical transformation of this compound leads to a variety of degradation products. The primary and most consistently identified photoproduct is 1-naphthol, resulting from the cleavage of the ester linkage. inchem.orgmdpi.comtandfonline.com

However, other products have also been detected, indicating more complex reaction pathways. These include:

Products resulting from changes at other positions in the molecule while the carbamate ester group remains intact. inchem.org

Naphthalene (B1677914), formed through further degradation. tandfonline.com

Hydroxylated derivatives such as 1-naphthyl N-hydroxymethylcarbamate, 4-hydroxy-1-naphthyl methylcarbamate, and 5-hydroxy-1-naphthyl methylcarbamate, although their presence has not always been definitively confirmed. inchem.orgepa.gov

In studies on solid surfaces mimicking soil, other more polar products have been detected using HPLC/ESI+/MS. mdpi.com

Under certain conditions, traces of β-naphthyl-1-naphthol and products from a photo-Fries rearrangement have been observed, though this rearrangement is not considered a major pathway for this compound. tandfonline.comrsc.org

The photodecomposition of the initial product, 1-naphthol, also occurs, leading to further transformation products like various naphthoquinone derivatives. inchem.orgmdpi.com

Sensitized Photodegradation Mechanisms

Oxidative Degradation Processes

The oxidative degradation of this compound, commonly known as carbaryl (B1668338), involves various processes designed to transform the pesticide into less harmful or completely mineralized byproducts. These methods are centered on the generation of highly reactive oxygen species that can effectively break down the complex structure of the carbamate insecticide.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods utilized for the degradation of organic pollutants in water and wastewater. mdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down a wide range of organic compounds, including persistent pesticides like carbaryl. mdpi.comorientjchem.org AOPs can lead to the complete mineralization of pesticides into carbon dioxide (CO2), water (H2O), and inorganic ions, thereby reducing the risk of forming potentially harmful byproducts. mdpi.com

Several AOPs have been investigated for the degradation of carbaryl. One common method is the UV/H₂O₂ process, where the photolysis of hydrogen peroxide (H₂O₂) under ultraviolet (UV) irradiation generates hydroxyl radicals. mdpi.com These radicals then attack the carbaryl molecule, initiating its decomposition. mdpi.com Another prominent AOP is the Fenton process, which utilizes a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.comorientjchem.org The effectiveness of the Fenton process is highly dependent on operational parameters such as the pH of the wastewater, the concentration of the Fenton reagent, and the initial concentration of the organic pollutant. mdpi.com

Studies have demonstrated the efficacy of AOPs in removing carbaryl from aqueous solutions. For instance, in a comparative study, a UV/O₃ AOP showed a higher performance in removing carbaryl compared to chemical coagulation with polyaluminum chloride (PACl). scialert.netscialert.net The efficiency of the AOP process was notably higher for lower initial pesticide concentrations (1 mg L⁻¹) and increased with prolonged retention time. scialert.netscialert.net The electro-Fenton process, an electrochemical AOP, has also been successfully employed for carbaryl degradation, achieving over 90% Total Organic Carbon (TOC) removal within 2 hours under optimal conditions. researchgate.net This method involves the electrochemical production of hydroxyl radicals, which then react with and mineralize the carbaryl molecules. researchgate.net

The primary degradation pathway in these AOPs involves the attack of hydroxyl radicals on the carbaryl molecule, leading to the disruption of its chemical bonds. mdpi.com This can result in hydroxylation of the molecule and cleavage of the carbamate group. mdpi.com Continued oxidation leads to the formation of intermediates, which are further oxidized to simpler compounds like formic acid, acetic acid, and oxalic acid, and ultimately mineralized to CO₂ and water. mdpi.com

Table 1: Comparison of AOPs for Pesticide Degradation

| AOP Method | Target Pesticide | Degradation Efficiency | Reaction Time | Key Findings |

| UV/H₂O₂ | Carbaryl | Effective degradation | Not specified | Hydroxyl radicals are the primary reactive species. mdpi.com |

| Fenton Process | Chlorpyrifos | 98% | 30 min | Highly dependent on pH and reagent concentration. mdpi.com |

| Ozonation (O₃/H₂O₂) | Imidacloprid | 90% | 20 min | Fast reaction rates. mdpi.com |

| UV/O₃ | Carbaryl | High | Not specified | More effective than coagulation with PACl. scialert.netscialert.net |

| Electro-Fenton | Carbaryl | >90% TOC removal | 2 hours | Pseudo-first-order kinetics observed. researchgate.net |

Photocatalytic Degradation using Novel Materials

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants, including this compound. banglajol.inforesearchgate.net This process typically involves a semiconductor material that, upon absorbing light energy, generates electron-hole pairs that lead to the formation of reactive oxygen species. mdpi.combanglajol.inforesearchgate.net While traditional photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) are effective, research has focused on developing novel materials to enhance photocatalytic efficiency, particularly under visible light, which constitutes a larger portion of the solar spectrum. mdpi.comscientific.net

One area of innovation involves the use of composite materials. For example, a multi-walled carbon nanotube-TiO₂ (MWNT-TiO₂) nanocomposite has been synthesized and shown to be effective in degrading carbaryl under both UV and visible light. scientific.netresearchgate.net The enhanced performance is attributed to the composite's ability to improve light absorption and charge separation. scientific.netresearchgate.net Another novel approach is the use of SnO₂ NPs@g-C₃N₄ nanocomposite photocatalysts. researchgate.netresearchgate.net In one study, this composite significantly increased the photodegradation rate of carbaryl from 32% (with g-C₃N₄ alone) to 85%. researchgate.netresearchgate.net This improvement is linked to a larger surface area and better separation of charge carriers. researchgate.netresearchgate.net

Doping existing semiconductor materials is another strategy to create novel photocatalysts. Silver-doped nano-ZnO has demonstrated higher degradation efficiency for carbaryl compared to pure nano-ZnO under UV irradiation. banglajol.info In one experiment, Ag-doped ZnO achieved a 98% degradation of a 5 ppm carbaryl solution. banglajol.info Similarly, yttrium-doped ZnO nanoparticles have also shown good photocatalytic properties for carbaryl degradation. researchgate.net

The morphology of the photocatalyst also plays a crucial role. ZnO nanorods (ZnO-R) have exhibited superior photocatalytic performance in degrading carbaryl compared to commercial ZnO (ZnO-C). tandfonline.comtandfonline.com The rod shape enhances light absorption and improves the separation of electron-hole pairs, leading to a 98.2% removal rate of carbaryl from an aqueous solution, compared to 87.3% for ZnO-C. tandfonline.comtandfonline.com

Furthermore, the development of photocatalysts immobilized on supports offers practical advantages. TiO₂-coated glass-fiber filters, using polyethylene (B3416737) glycol (PEG6000) as a binder, have been used for the solar photocatalytic degradation of carbaryl, achieving 100% degradation in 150 minutes under optimal conditions. nih.gov

Table 2: Performance of Novel Photocatalytic Materials in Carbaryl Degradation

| Photocatalyst | Light Source | Initial Concentration | Degradation Efficiency | Reaction Time | Reference |

| MWNT-TiO₂ Nanocomposite | Visible & UV | Not specified | Readily degraded | Not specified | scientific.netresearchgate.net |

| SnO₂ NPs@g-C₃N₄ Nanocomposite (20%) | Visible | Not specified | 85% | Not specified | researchgate.netresearchgate.net |

| Ag-doped nanoZnO | UV | 5 ppm | 98% | Not specified | banglajol.info |

| ZnO Nanorods (ZnO-R) | UV | 1 mg L⁻¹ | 98.2% | Not specified | tandfonline.comtandfonline.com |

| TiO₂-coated glass-fiber filter | Sunlight | Not specified | 100% | 150 min | nih.gov |

Mechanistic Insights into Oxidation Reactions

The oxidative degradation of this compound proceeds through a series of complex reaction mechanisms, primarily initiated by highly reactive species like hydroxyl radicals (•OH). mdpi.comorientjchem.org Spectroscopic and theoretical studies have provided insights into these pathways.

In Advanced Oxidation Processes (AOPs) such as the UV/H₂O₂ system, the process begins with the decomposition of hydrogen peroxide under UV light to form •OH radicals. mdpi.com These radicals then initiate an electrophilic attack on the carbaryl molecule, targeting the aromatic rings and the carbamate functional group. mdpi.com This initial attack leads to several primary transformation steps, including hydroxylation, N-dealkylation, and the cleavage of the carbamate moiety. mdpi.com The degradation pathway continues with the formation of various intermediates, such as hydroxylated carbaryl derivatives. mdpi.com These intermediates are subsequently broken down into simpler compounds like formic acid, acetic acid, and oxalic acid, before eventual mineralization to CO₂ and H₂O. mdpi.com

Theoretical calculations using methods like density functional theory (DFT) have suggested that hydrogen atom transfer is the thermodynamically preferred mechanism in the reaction of carbaryl with radicals. nih.gov Studies have shown that carbamates can react directly with various radical species, leading to their own oxidation into radicals and thus participating in the propagation of radical chain reactions. nih.gov

In photocatalytic degradation, the mechanism also involves the generation of reactive oxygen species. For instance, in the degradation of carbaryl using an MWNT-TiO₂ nanocomposite, it is presumed that the process starts with the breaking of the N21-C23 and C19-N21 bonds, leading to the formation of 1-naphthol as a key intermediate before the aromatic ring opens. scientific.netresearchgate.net The primary degradation product of carbaryl in many oxidative and hydrolytic pathways is indeed 1-naphthol. nhmrc.gov.auinchem.org

The mechanism of oxidative degradation of carbaryl using a Graphene-Graphite solid surface with hydrogen peroxide has been proposed as a two-step process. orientjchem.orgbu.edu.eg The first, fast step involves the irreversible reaction between hydrogen peroxide and the catalyst surface to form an activated complex. orientjchem.orgbu.edu.eg The second, rate-determining step is the reaction of this activated complex with the carbaryl molecule, leading to its oxidation. orientjchem.orgbu.edu.eg

Heterogeneous Catalysis in Degradation Studies

Heterogeneous catalysis plays a pivotal role in the degradation of this compound, offering pathways for its decomposition through the use of solid catalysts that are in a different phase from the aqueous solution containing the pesticide. This approach encompasses both metal-assisted processes and semiconductor-based photocatalysis.

Metal-Assisted Decomposition

Metal-assisted decomposition of carbaryl often involves the use of metals or metal-containing compounds to catalyze the degradation reactions. These metals can enhance the efficiency of oxidative processes or act as catalysts in their own right.

In the context of photocatalysis, doping semiconductors with metals has been shown to improve their performance. For example, silver-doped nano-ZnO significantly increases the degradation rate of carbaryl under UV light compared to undoped nano-ZnO. banglajol.info In a study, Ag-doped ZnO achieved a 98% degradation of a 5 ppm carbaryl solution, demonstrating the remarkable catalytic effect of the metal dopant. banglajol.info The presence of silver is believed to enhance the photocatalytic activity by improving charge separation and facilitating the generation of reactive oxygen species.

Another example is the use of a silver-doped zeolite Y catalyst for the photodecomposition of carbaryl. In the presence of this catalyst (with 2.42% Ag by weight), the rate of photodecomposition was found to be 80 times faster than in the absence of the catalyst under UV light. acs.org

In electro-Fenton processes, which are a type of AOP, iron ions (Fe²⁺) act as a homogeneous catalyst to generate hydroxyl radicals from hydrogen peroxide. researchgate.net However, heterogeneous catalysts are also being developed for this purpose. For instance, Fe-C composite materials can be used as active heterogeneous catalysts in electro-Fenton systems. researchgate.net When added to an electrolytic solution, these composites form numerous micro-galvanic cells where iron acts as the anode and carbon as the cathode, leading to the regeneration of Fe²⁺ ions and sustained production of hydroxyl radicals for carbaryl degradation. researchgate.net

Furthermore, fluorometric and colorimetric analysis methods for carbaryl have been developed based on the enzyme-triggered decomposition of gold nanoclusters-anchored MnO₂ nanocomposites. sci-hub.sesci-hub.se In this system, manganese dioxide (MnO₂) nanosheets are involved, and their decomposition is influenced by the presence of carbaryl, indicating a metal-oxide-assisted process. sci-hub.se

Semiconductor-Based Photocatalysis

Semiconductor-based photocatalysis is a widely studied and effective method for the degradation of persistent organic pollutants like this compound. uc.ptsciopen.com This process utilizes a semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which can absorb photons from a light source (like UV or solar light) to generate electron-hole pairs. mdpi.comnih.gov These charge carriers then initiate redox reactions on the catalyst surface, leading to the formation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are responsible for the oxidation and decomposition of the organic pollutant. mdpi.comnih.gov

Zinc oxide (ZnO) has been extensively used as a photocatalyst for carbaryl degradation due to its low toxicity, abundance, and eco-friendliness. researchgate.nettandfonline.com Studies have shown that nano-ZnO can achieve up to 95% degradation of a 5 ppm carbaryl solution under UV irradiation. researchgate.net The efficiency of ZnO can be further enhanced by modifying its morphology. For instance, ZnO nanorods (ZnO-R) have demonstrated a higher removal rate for carbaryl (98.2%) compared to commercial ZnO (87.3%), which is attributed to their unique shape that enhances light absorption and electron-hole separation. tandfonline.comtandfonline.com The degradation rates are also influenced by the light source, with ZnO-R achieving 99.8% degradation under UV light, 68.2% under solar light, and 21.7% under visible light in wastewater. tandfonline.comtandfonline.com

Titanium dioxide (TiO₂) is another commonly used semiconductor photocatalyst. mdpi.comnih.gov Research has focused on the solar photocatalytic degradation of carbaryl using TiO₂-coated glass-fiber filters. nih.gov By optimizing the concentration of TiO₂ and using a suitable binder, 100% degradation of carbaryl was achieved in 150 minutes under sunlight irradiation. nih.gov

To overcome the limitations of wide-bandgap semiconductors like TiO₂ and ZnO, which are primarily active under UV light, novel composite materials have been developed. A multi-walled carbon nanotube-TiO₂ (MWNT-TiO₂) nanocomposite has shown enhanced photocatalytic activity for carbaryl degradation under both visible and UV light. scientific.netresearchgate.net Similarly, a C/ZnO/BiOI composite photocatalyst exhibited better carbaryl removal performance under simulated sunlight compared to its individual components, with the optimal composite achieving a 62.9% degradation efficiency. researchgate.net

Table 3: Degradation of Carbaryl using Semiconductor-Based Photocatalysts

| Photocatalyst | Light Source | Degradation Efficiency | Key Findings | Reference |

| nano ZnO | UV | 95% | Efficient and cost-effective for wastewater treatment. | researchgate.net |

| ZnO Nanorods (ZnO-R) | UV | 98.2% | Rod shape enhances photocatalytic performance. | tandfonline.comtandfonline.com |

| ZnO Nanorods (ZnO-R) | Solar | 68.2% | Performance varies with the light source. | tandfonline.comtandfonline.com |

| ZnO Nanorods (ZnO-R) | Visible | 21.7% | Lower efficiency under visible light. | tandfonline.comtandfonline.com |

| TiO₂-coated glass-fiber filter | Sunlight | 100% (in 150 min) | Effective for solar-driven degradation. | nih.gov |

| MWNT-TiO₂ Nanocomposite | Visible & UV | Readily degraded | Enhanced light absorption and charge separation. | scientific.netresearchgate.net |

| C/ZnO/BiOI (20%) Composite | Simulated Sunlight | 62.9% | Improved performance due to heterojunction. | researchgate.net |

Environmental Fate and Transport Mechanisms of 2 Naphthyl Methylcarbamate

Sorption and Adsorption Processes

The behavior of 2-Naphthyl methylcarbamate, commonly known as carbaryl (B1668338), in the environment is significantly influenced by its interaction with soil and sediment particles through sorption and adsorption. These processes dictate its mobility, bioavailability, and ultimately, its degradation. The extent of sorption is governed by the physicochemical properties of both carbaryl and the sorbent materials, such as mineral surfaces and organic matter.

Interactions with Mineral Surfaces (e.g., Silica (B1680970), Clays (B1170129), Goethite)

Carbaryl exhibits a notable affinity for various mineral surfaces present in soil and aquatic environments. Studies have demonstrated that clay minerals and iron oxides play a crucial role in the retention of this insecticide. mdpi.com

Silica: Research using vibrational Sum Frequency Generation (vSFG) spectroscopy and atomistic simulations has shown that carbaryl molecules readily adsorb to hydrophilic silica surfaces. The primary interaction involves hydrogen bonding between the carbamate (B1207046) group of carbaryl (specifically the −NH terminus and the ester −C═O moiety) and the silanol (B1196071) and silenolate groups on the silica surface. This interaction typically results in the naphthyl aromatic ring of the carbaryl molecule orienting roughly parallel to the surface. acs.org

Clays: Clay minerals, particularly those with a 2:1 layer structure like montmorillonite (B579905) and illite, are effective sorbents for carbaryl. mdpi.comresearchgate.net Montmorillonite, with its high surface area and expandable internal surfaces, has shown a higher adsorption capacity for carbaryl compared to kaolinite. mdpi.comresearchgate.net The adsorption on smectite clays is significantly dependent on the surface-charge density, with more sorption occurring on low-charge smectites. researchgate.net The primary mechanisms involved in the adsorption of carbaryl onto clay minerals include hydrophobic bonding and the formation of hydrogen bonds with polar surface groups. mdpi.com

Goethite: Goethite, an iron oxyhydroxide, has also been identified as a significant sorbent for carbaryl. mdpi.commdpi.com In some studies, goethite has demonstrated a strong capacity to increase carbaryl retention in soils, even more so than montmorillonite in certain conditions. mdpi.com The adsorption onto goethite is influenced by the dissociation of Fe-OH active surface groups. mdpi.com

The table below summarizes the effect of different mineral colloids on carbaryl sorption in a sandy loam soil.

Table 1: Effect of Mineral Addition on Carbaryl Sorption

| Mineral Added to Sandy Loam Soil | Carbaryl Sorption Increase |

|---|---|

| Illite | 92.3% |

| Goethite | 87.5% |

| Montmorillonite | 51.8% |

| Kaolinite | 50.4% |

Data sourced from a study on the effectiveness of different colloids on carbaryl retention in soils. mdpi.comresearchgate.net

Role of Surface Chemistry and Exchangeable Cations

The surface chemistry of mineral sorbents and the nature of exchangeable cations present in the soil solution are critical factors governing the adsorption of carbaryl. mdpi.com The interaction between carbaryl and mineral surfaces is not solely a physical process but also involves site-specific chemical interactions.

The sorption of carbaryl onto smectite clays has been found to be strongly dependent on the type of exchangeable cation. mdpi.comresearchgate.net The strength of the interaction, as indicated by shifts in the carbonyl stretching band in Fourier Transform Infrared (FTIR) spectroscopy, follows a specific order related to the ionic potential of the cation. For SWy-2 smectite, the order of interaction strength is Mg > Ca > Ba ~ K > Na > Cs. researchgate.net This suggests that the carbamate functional group of carbaryl interacts directly with the exchangeable cations. researchgate.netmdpi.com Density functional theory calculations support this, predicting a cation-induced lengthening of the C=O bond. researchgate.net

The order of carbaryl sorption amount based on the exchangeable cation for two different smectites is as follows:

SWy-2: Ba ~ Cs ~ Ca > Mg ~ K > Na ~ Li researchgate.net

SHCa-1 (hectorite): Cs > Ba > Ca > K ~ Mg > Na ~ Li researchgate.net

These findings highlight the complex interplay between electrostatic and hydrophobic forces in the adsorption of carbaryl to clay minerals.

Adsorption Kinetics and Thermodynamics

The adsorption of carbaryl onto various surfaces is a kinetically rapid process. researchgate.net Studies investigating the thermodynamics of carbaryl sorption have provided insights into the spontaneity and nature of the adsorption process.

The Freundlich isotherm model has been found to better represent the adsorption process of carbaryl on local clay compared to the Langmuir model, suggesting a heterogeneous surface. scirp.org Thermodynamic parameters reveal that the adsorption process is spontaneous and endothermic. d-nb.info The negative values of the standard Gibbs free energy change (ΔG°) obtained in studies on different soil types confirm the spontaneous nature of carbaryl sorption. mdpi.com An increase in the negative ΔG° value for carbaryl sorption in clay-rich soil compared to sandy soil indicates a higher adsorption capacity in the former. mdpi.com

Kinetic studies have shown that the adsorption data for carbaryl on eggshell powder fits well with a pseudo-second-order kinetic model. d-nb.info The activation energy (Ea) values obtained from D–R isotherms for carbaryl sorption in soils have been found to be lower than 8 kJ mol⁻¹, suggesting that the sorption is of a physical nature, likely involving van der Waals interactions with hydrophobic soil components. mdpi.com

The table below presents thermodynamic parameters for the adsorption of carbaryl on two different soil types.

Table 2: Thermodynamic Parameters for Carbaryl Adsorption

| Soil Type | Standard Gibbs Free Energy (ΔG°) | Interpretation |

|---|---|---|

| Loam Soil | Negative value | Spontaneous sorption |

| Clay Soil | More negative value than loam | Higher adsorption capacity |

*Data derived from a study on the thermodynamics of carbaryl adsorption onto different Indian soils. mdpi.com *

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are governed by its physicochemical properties and its interactions within different environmental compartments, including aqueous systems and the atmosphere.

Transport in Aqueous Systems

Carbaryl is considered to be very mobile in soil due to its solubility in water. iisc.ac.in This mobility creates a potential for the substance to migrate into groundwater. iisc.ac.in Column leaching experiments have classified carbaryl as slightly mobile in sandy loam, silty clay loam, silt loam, and loamy sand soils. usda.gov The major route for carbaryl transport off treated areas is through runoff. epa.gov

Although it has moderate water solubility, carbaryl is only minimally sorbed to soil, which contributes to its potential for transport in aqueous systems. researchgate.net The degradation of carbaryl in aquatic systems is relatively rapid, with 1-naphthol (B170400) being the primary degradation product. researchgate.net However, detections of carbaryl in water at parts-per-billion concentrations have been reported. researchgate.net The hydrolysis of carbaryl is pH-dependent, being stable in acidic conditions (pH 5) but hydrolyzing with half-lives of 12 days at pH 7 and 3.2 hours at pH 9. usda.govepa.gov

The potential for leaching is a significant concern, especially in soils with low organic matter content where sorption is reduced. mdpi.com Desorption studies have shown that a considerable percentage of sorbed carbaryl can be released back into the soil solution, enhancing its mobility. mdpi.com

Atmospheric Transport Dynamics

Carbaryl can be transported in the atmosphere through volatilized spray drift or via particulate residues. usda.gov Although it has a low volatility and a low air-water partition coefficient (Henry's Law Constant of 5.3x10⁻⁶), traces of carbaryl have been detected in the air and fog at a distance from treated areas. who.intinchem.org A maximum air concentration of 0.09 mg/m³ has been reported. who.intinchem.org

Volatilization from soil and water surfaces is not expected to be a major long-range transport pathway for carbaryl. epa.gov The atmospheric half-life of carbaryl is on the order of hours, indicating that it should degrade quickly in the atmosphere. epa.gov However, detections in precipitation have occurred. epa.govusgs.gov For instance, in a study at Rocky Mountain National Park, carbaryl was one of the most frequently detected pesticides, with concentrations in summer precipitation ranging from 0.0079 to 0.0952 µg/L. usgs.gov The estimated annual deposition rate of carbaryl at this location was 54.8 mg/ha. usgs.gov

Biotransformation and Microbial Degradation of this compound

The breakdown of this compound, a carbamate insecticide also known as carbaryl, in the environment is significantly influenced by microbial activity. Various microorganisms have been identified that can transform or completely mineralize this compound. The process involves a series of enzymatic reactions that break down the complex structure into simpler, less harmful substances.

Microorganisms Involved in Carbamate Degradation

A diverse range of bacteria, primarily isolated from soil, have demonstrated the ability to degrade this compound and other carbamates. These microorganisms utilize the compound as a source of carbon and energy. nih.gov The initial step in the microbial degradation of carbamates is typically the hydrolysis of the carbamate ester or amide linkage. frontiersin.org

Several bacterial genera have been reported to be involved in the degradation of carbaryl. These include species from Pseudomonas, Rhodococcus, Arthrobacter, Bacillus, Burkholderia, Comamonas, Micrococcus, Novosphingobium, and Paenibacillus. nih.govmdpi.com For instance, soil isolates of Pseudomonas spp. (strains C4, C5, and C6) have been studied in detail for their carbaryl degradation capabilities. nih.gov Similarly, Rhodococcus sp. (NCIB 12038) and Arthrobacter sp. (RC100) are also known carbaryl degraders. nih.gov The presence of microorganisms has been shown to enhance the hydrolytic degradation of carbaryl in aquatic environments. ca.gov

Table 1: Examples of Microorganisms Involved in Carbaryl Degradation

| Genus | Species/Strain | Source |

|---|---|---|

| Pseudomonas | sp. C4, C5, C6 | Soil |

| Rhodococcus | sp. NCIB 12038 | Soil |

| Arthrobacter | sp. RC100 | Soil |

| Burkholderia | sp. C3 | Soil |

| Bacillus | thermoleovorans | - |

Biochemical Pathways of Degradation (e.g., Naphthol Formation, Ring Cleavage)

The microbial degradation of this compound follows a defined biochemical pathway, which can be broadly divided into an upper pathway and a lower pathway. mdpi.com

The process begins with the hydrolysis of the ester bond in the carbaryl molecule, a reaction that yields 1-naphthol, methylamine (B109427), and carbon dioxide. nih.govmdpi.com This initial step is crucial as it breaks down the parent carbamate structure. 1-naphthol, a major and more toxic intermediate, is then further metabolized. nih.govasm.org

The subsequent step involves the hydroxylation of 1-naphthol to form 1,2-dihydroxynaphthalene. mdpi.comasm.org This dihydroxylated intermediate is a central compound in the degradation pathway of various naphthalene-based compounds. researchgate.net

The aromatic ring of 1,2-dihydroxynaphthalene is then cleaved. This meta-ring cleavage results in the formation of 2-hydroxychromene-2-carboxylic acid, which is an unstable intermediate. frontiersin.orgresearchgate.net This compound then isomerizes to trans-o-hydroxybenzylidene pyruvate (B1213749). frontiersin.org This intermediate is further metabolized to produce salicylaldehyde (B1680747) and pyruvate. nih.govfrontiersin.org

Salicylaldehyde is then converted to salicylate (B1505791). frontiersin.org From here, the pathway can diverge. In some bacteria, such as certain Pseudomonas species, salicylate is metabolized to catechol. nih.govasm.org In others, like Rhodococcus, salicylate is converted to gentisate. nih.gov Both catechol and gentisate are key intermediates that undergo further ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle. nih.govfrontiersin.orgresearchgate.net

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is orchestrated by a series of specific enzymes primarily belonging to the hydrolase and oxidoreductase classes. frontiersin.org

The initial hydrolytic cleavage of the ester bond is catalyzed by a carbaryl hydrolase (CH), which can be either an esterase or an amidase. frontiersin.orgresearchgate.net This enzyme is also referred to as N-methylcarbamate hydrolase. qmul.ac.uk

The hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene is carried out by 1-naphthol 2-hydroxylase (1NH). asm.orgresearchgate.net This can be a multicomponent enzyme system. frontiersin.org

The ring cleavage of 1,2-dihydroxynaphthalene is catalyzed by 1,2-dihydroxynaphthalene dioxygenase (1,2DHNDO), a type of ring-cleaving dioxygenase. nih.govfrontiersin.org

The conversion of the resulting intermediate, trans-o-hydroxybenzylidene pyruvate, to salicylaldehyde and pyruvate is facilitated by a hydratase-aldolase . frontiersin.org

The oxidation of salicylaldehyde to salicylate is catalyzed by an NAD+-dependent salicylaldehyde dehydrogenase . frontiersin.org

Finally, the conversion of salicylate to either catechol or gentisate is mediated by salicylate-1-hydroxylase (S1H) or salicylate-5-hydroxylase (S5H), respectively. nih.govfrontiersin.org These hydroxylases often require cofactors like NADH or NADPH and FAD. frontiersin.org The subsequent ring cleavage of catechol and gentisate is performed by catechol dioxygenase and gentisate dioxygenase , respectively, which funnel the breakdown products into the central metabolism. frontiersin.org

Table 2: Key Enzymes in this compound Degradation

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Carbaryl Hydrolase | CH | Carbaryl → 1-Naphthol + Methylamine + CO₂ |

| 1-Naphthol 2-Hydroxylase | 1NH | 1-Naphthol → 1,2-Dihydroxynaphthalene |

| 1,2-Dihydroxynaphthalene Dioxygenase | 1,2DHNDO | Ring cleavage of 1,2-Dihydroxynaphthalene |

| Hydratase-aldolase | - | trans-o-hydroxybenzylidene pyruvate → Salicylaldehyde + Pyruvate |

| Salicylaldehyde Dehydrogenase | SalDH | Salicylaldehyde → Salicylate |

| Salicylate-1-Hydroxylase | S1H | Salicylate → Catechol |

| Salicylate-5-Hydroxylase | S5H | Salicylate → Gentisate |

| Catechol Dioxygenase | CDO | Ring cleavage of Catechol |

| Gentisate Dioxygenase | GDO | Ring cleavage of Gentisate |

Advanced Analytical Methodologies for 2 Naphthyl Methylcarbamate and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating 2-naphthyl methylcarbamate from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, often with specific detection and derivatization strategies to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of N-methylcarbamates due to the thermal instability of these compounds, which can lead to degradation during GC analysis. aliyuncs.comfishersci.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is a common method for the analysis of this compound. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. In a typical application, a C18 reversed-phase column is used. greenrivertech.com.tw

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.comsielc.com The retention of this compound can be controlled by adjusting the proportion of acetonitrile in the mobile phase. helixchrom.com UV detection is commonly performed at a wavelength of 280 nm. sielc.com While direct analysis by HPLC with UV detection is possible, it may lack the sensitivity required for detecting low concentrations, such as those below 0.1 ppm. oup.com For trace-level analysis in complex samples like food, extraction and cleanup steps are often necessary. oup.com

Table 1: HPLC Methods for this compound Analysis

| Analytical Method | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | General analysis |

| RP-HPLC | Newcrom B | Acetonitrile, Water, Ammonium (B1175870) Formate | UV (280 nm), MS | MS-compatible analysis |

| RP-HPLC | Coresep 100 | Acetonitrile, Water | UV | Analysis of pesticides |

To enhance the sensitivity and selectivity of HPLC analysis for N-methylcarbamates, post-column derivatization with fluorescence detection is a widely used technique, consistent with U.S. EPA Method 531.2. aliyuncs.comfishersci.comthermofisher.compickeringlabs.com This method is significantly more sensitive than HPLC with UV detection. aliyuncs.com

The process involves the separation of the carbamates on a reversed-phase HPLC column. aliyuncs.com After elution, the analytes are hydrolyzed in a post-column reactor, typically with sodium hydroxide (B78521) at an elevated temperature (e.g., 95-100°C). aliyuncs.com This hydrolysis step breaks down the carbamate (B1207046) to produce methylamine (B109427). The resulting methylamine is then reacted with a fluorogenic reagent, most commonly o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) or N,N'-dimethyl-2-mercaptoethylamine hydrochloride (Thiofluor), to form a highly fluorescent derivative. aliyuncs.com This fluorescent product is then detected by a fluorescence detector, with typical excitation and emission wavelengths of 330 nm and 465 nm, respectively. aliyuncs.comfishersci.com

This post-column derivatization technique allows for the detection of N-methylcarbamates at very low levels, with detection limits often in the parts-per-billion (ppb) range. nih.govjfda-online.com For instance, in the analysis of honey, detection limits of 4-5 ng/g have been reported for various N-methylcarbamate pesticides. jfda-online.com The method has been successfully applied to a variety of matrices, including water and food products. nih.govjfda-online.com The use of solid-phase catalysts, such as magnesium oxide, in the post-column hydrolysis step has been explored to improve efficiency. nih.gov

Reversed-Phase HPLC with UV Detection

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) can be employed for the analysis of this compound, but it typically requires derivatization to make the compound more volatile and thermally stable. researchgate.netnih.gov Direct GC analysis of carbamates is often unsuccessful due to their thermal lability, leading to decomposition in the injector or on the column. aliyuncs.com

A common derivatization strategy involves the conversion of the carbamate into a more volatile derivative. For instance, trifluoroacetic acid anhydride (B1165640) (TFAA) can be used as a derivatizing agent. researchgate.netnih.gov In this process, the carbamate linkage is not hydrolyzed, but the carbamate phenol (B47542) and any ketone groups are transformed into trifluoroacetyl derivatives. nih.gov Another approach is flash alkylation in the injection port using a methylating agent. scispec.co.th These derivatization techniques allow for sensitive detection using GC coupled with detectors like an electron capture detector (ECD) or a mass spectrometer (MS). nih.govresearchgate.net For example, a GC-MS/MS method has been developed for the determination of carbaryl (B1668338) and its metabolites in human plasma, achieving low limits of detection (0.015–0.151 ng mL⁻¹). nih.gov Supercritical fluid carbon dioxide (SC-CO2) has also been utilized as a medium for simultaneous extraction and derivatization of carbamates with agents like heptafluorobutyric anhydride (HFBA), followed by GC-MS analysis. nih.govresearchgate.net

Mass Spectrometry Coupling

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the definitive identification and quantification of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound residues in various matrices, including water and food samples. epa.govjmaterenvironsci.comresearchgate.net This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

In LC-MS/MS analysis, a reversed-phase HPLC column is typically used for separation. epa.gov The eluent from the HPLC is introduced into the mass spectrometer, often using an atmospheric pressure ionization (API) source such as a turbo-ion interface. epa.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. epa.govjmaterenvironsci.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. For carbaryl, the precursor ion is typically m/z 202, and common product ions are m/z 145.1 and 127.1. phcog.comeurl-pesticides.eu

LC-MS/MS methods have been developed and validated for the quantification of carbaryl in various samples. For example, a method for analyzing carbaryl in water samples reported a limit of quantification of 10 µg/Kg, with average recoveries ranging from 89.53% to 101.72%. jmaterenvironsci.com Another study on honey samples reported limits of detection of 0.08 ppb and 0.05 ppb for the two main product ions. researchgate.netphcog.com Sample preparation for LC-MS/MS analysis often involves a simple extraction procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE). epa.govresearchgate.netphcog.com

Table 2: LC-MS/MS Parameters for Carbaryl Quantification

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 202.0 |

| Product Ion 1 (m/z) | 145.0 / 145.1 |

| Product Ion 2 (m/z) | 127.0 / 127.1 |

| Collision Energy (for 145.1 m/z) | 13-15 V |

| Collision Energy (for 127.1 m/z) | 34-37 V |

| Dwell Time | 80 ms |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the determination of this compound, also known as carbaryl, and its metabolites in various complex matrices. nih.gov This method offers high sensitivity and selectivity, which is crucial when dealing with trace levels of the compound, especially in biological and environmental samples. hpst.cz

The process typically involves a derivatization step to make the carbamate compounds sufficiently volatile for GC analysis. nih.gov One common derivatization agent is trifluoroacetic acid anhydride, which converts both the parent carbamate and its phenolic and ketone metabolites into trifluoroacetyl derivatives. nih.gov This derivatization is a critical step, and its efficiency is optimized by controlling factors such as temperature, time, and the volume of the derivatizing agent. nih.govresearchgate.net

For the analysis, a gas chromatograph is coupled with a triple quadrupole mass spectrometer. mdpi.com The separation is often achieved on a silica-based capillary column, such as a DB-5ms. mdpi.com The mass spectrometer is typically operated in the electron ionization (EI) mode. mdpi.com The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. hpst.cztandfonline.com

Key parameters for the GC-MS/MS analysis of carbaryl have been established in various studies. For instance, in one method, the precursor ion for carbaryl was m/z 202.1, with product ions at m/z 145.1 and 127.1 being monitored for quantification and confirmation, respectively. tandfonline.com The limit of detection (LOD) and limit of quantification (LOQ) for carbaryl using GC-MS/MS can be as low as 0.9–2.0 µg/kg and 3.0–5.7 µg/kg, respectively, in complex matrices like sweet pepper. tandfonline.com In another study focusing on fish feed, an LOQ of 0.005 mg/kg was achieved for carbaryl. eurl-pesticides.eu

The table below summarizes typical GC-MS/MS parameters used for the analysis of this compound (Carbaryl).

| Parameter | Value/Description | Source |

| Derivatization Agent | Trifluoroacetic acid anhydride | nih.govresearchgate.net |

| GC Column | DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | tandfonline.com |

| Precursor Ion (m/z) | 202.1 | tandfonline.com |

| Product Ions (m/z) | 145.1 (quantification), 127.1 (confirmation) | tandfonline.com |

| LOD in Sweet Pepper | 0.9–2.0 µg/kg | tandfonline.com |

| LOQ in Sweet Pepper | 3.0–5.7 µg/kg | tandfonline.com |

| LOQ in Fish Feed | 0.005 mg/kg | eurl-pesticides.eu |

Sample Preparation and Enrichment Techniques

Solid-phase extraction (SPE) is a widely adopted and effective technique for the extraction, cleanup, and pre-concentration of this compound from various sample matrices, including water, soil, and biological fluids. nih.govepa.govresearchgate.netresearchgate.net This method is often preferred over traditional liquid-liquid extraction (LLE) because it is less time-consuming, requires smaller volumes of organic solvents, and can be automated. chromatographyonline.comthermofisher.com

The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. cmu.ac.th The choice of sorbent is critical for achieving high recovery and selectivity. For carbaryl and other N-methylcarbamates, C18 (octadecyl-bonded silica) is a commonly used sorbent due to its effectiveness in retaining these moderately polar compounds from aqueous samples. epa.govresearchgate.netkemdikbud.go.id Other sorbents like Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges, which are polymeric, have also been successfully used, particularly for complex matrices like blood plasma. nih.govresearchgate.net

The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. cmu.ac.th For example, in the analysis of carbaryl in water, a C18 cartridge may be conditioned with methanol (B129727) and then water. epa.gov The water sample is then passed through the cartridge, which is subsequently washed with a weak solvent mixture (e.g., 50% methanol in water) to remove interfering compounds. epa.gov Finally, the carbaryl is eluted with a stronger solvent, such as a higher concentration of methanol or acetonitrile. epa.govcmu.ac.th

The efficiency of the SPE process is evaluated by recovery studies. For carbaryl, average recoveries in the range of 80.53% to 82.06% have been reported for soil samples. researchgate.net In plasma samples, recoveries between 81% and 107% have been achieved using Oasis HLB cartridges. nih.govresearchgate.net

The following table presents a summary of SPE methods used for this compound.

| Matrix | Sorbent | Elution Solvent | Average Recovery | Source |

| Water | C18 | 75% methanol in water | Not specified, but method validated | epa.gov |

| Soil | C18 | Acetonitrile-water | 80.53% - 82.06% | researchgate.net |

| Plasma | Oasis HLB | Not specified, but method validated | 81% - 107% | nih.govresearchgate.net |

| Fruit Juice | C18 Sep-Pak | Acetonitrile:water (75:25) | Not specified, but method validated | cmu.ac.th |

Besides solid-phase extraction, other methods are employed for the extraction and cleanup of this compound from diverse samples. The selection of the procedure is often dictated by the sample matrix and the subsequent analytical technique.